1-(2,2-Difluorocyclopropyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is notable for its unique structure and potential applications in medicinal chemistry and agrochemicals. The presence of the difluorocyclopropyl group enhances its biological activity and stability.
The synthesis and properties of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole have been explored in various scientific studies and patents, indicating its relevance in organic synthesis and pharmaceutical applications. The compound is synthesized using methods involving cyclization reactions, often starting from difluorinated precursors.
1-(2,2-Difluorocyclopropyl)-1H-pyrazole can be classified under:
The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole typically involves several key steps:
A common synthetic route includes:
For example, a method may involve dissolving the reactants in an organic solvent, followed by controlled temperature adjustments to facilitate cyclization while minimizing side reactions .
The molecular structure of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole can be described as follows:
The structural data can be analyzed using techniques such as:
1-(2,2-Difluorocyclopropyl)-1H-pyrazole can participate in various chemical reactions typical for pyrazoles:
Reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yields. For instance, electrophilic aromatic substitution may be facilitated by using Lewis acids as catalysts .
The mechanism of action for 1-(2,2-Difluorocyclopropyl)-1H-pyrazole in biological systems is not fully elucidated but is hypothesized to involve:
Data from pharmacological studies suggest that compounds with similar structures exhibit significant biological activities, including anti-cancer and anti-inflammatory effects .
Relevant analyses such as thermal stability tests and solubility studies provide insights into its practical applications in various fields .
1-(2,2-Difluorocyclopropyl)-1H-pyrazole has several scientific uses:
Research continues to explore its efficacy and safety profiles for various applications in drug development and agricultural sciences .
Heterocyclic compounds constitute a preeminent class of organic molecules characterized by rings containing atoms of at least two different elements, typically carbon alongside nitrogen, oxygen, or sulfur. These structures form the bedrock of modern medicinal chemistry and agrochemical science, accounting for over half of all known organic compounds due to their unparalleled structural diversity and broad spectrum of biological activities [5] [9]. Among nitrogen-containing heterocycles, pyrazole—a five-membered, diunsaturated ring featuring two adjacent nitrogen atoms (N1-pyrrole-like and N2-pyridine-like)—holds a position of exceptional significance. This nucleus demonstrates remarkable stability and aromaticity arising from a conjugated system of six π-electrons [7] [9]. The intrinsic electronic asymmetry between its nitrogen atoms (N1 weakly acidic, N2 weakly basic) facilitates diverse chemical modifications and complex biological interactions, making it an extraordinarily versatile pharmacophore [4] [9].
Drug Name | Therapeutic Category | Key Structural Features | Year Approved/Developed | |
---|---|---|---|---|
Lenacapavir | Antiretroviral (HIV) | Polyfluorinated pyrazole fused system | 2022 | |
Pirtobrutinib | Anticancer (BTK inhibitor) | Tetra-substituted pyrazole | 2023 (accelerated) | |
Zavegepant | Antimigraine (CGRP antagonist) | Indazole core (benzopyrazole) | 2023 | |
Futibatinib | Anticancer (FGFR inhibitor) | Pyrimidine-fused pyrazole | 2022 | |
Baricitinib | Anti-inflammatory (JAK inhibitor) | Disubstituted pyrazole | 2017 | [1] [3] |
The strategic incorporation of fluorine atoms and fluorinated moieties (e.g., -CF₃, -CF₂H, -OCF₃, difluorocyclopropyl) into organic molecules, particularly heterocycles, has become a cornerstone of rational drug design. This stems from fluorine's unique properties:
The impact is evident in drugs like Lenacapavir, a polyfluorinated pyrazole-containing HIV capsid inhibitor boasting an unprecedented 6-month dosing interval due to fluorine-enhanced stability and binding [1]. Similarly, Futibatinib leverages fluorine in its pyrimidine-fused pyrazole core for potent FGFR inhibition in cholangiocarcinoma [1]. The 1-(2,2-difluorocyclopropyl)-1H-pyrazole scaffold exemplifies this trend, merging the versatile pyrazole pharmacophore with the metabolically resilient and sterically defined difluorocyclopropyl substituent [6].
The fusion of a 2,2-difluorocyclopropyl ring directly onto the N1-nitrogen of the pyrazole creates a hybrid architecture with distinctive physicochemical and spatial attributes:
Steric and Conformational Profile: The cyclopropane ring introduces considerable ring strain (estimated ~27 kcal/mol) and rigidity. Gem-difluorination further distorts the ring, reducing bond angles (∠C-C-F ~108°) and elongating C-C bonds (~1.54 Å vs typical ~1.50 Å). This creates a compact (molecular volume ≈ 65-70 ų), spheroidal unit projecting substituents from the pyrazole ring (C3/C5) into defined spatial quadrants. The substituent at the cyclopropane's methine position (if present) adopts a pseudo-axial orientation due to stereoelectronic effects [6] [9].
Electronic Modulation: The two geminal fluorine atoms exert powerful -I effects, rendering the cyclopropyl ring highly electron-withdrawing. This significantly reduces electron density at N1 of the pyrazole, altering its basicity and hydrogen-bonding potential. Consequently, the electron density at C3, C4, and C5 of the pyrazole is attenuated, influencing reactivity towards electrophilic substitution (favored at C4) and metal-catalyzed cross-couplings [6] [9].
Table 2: Key Physicochemical Parameters of 1-(2,2-Difluorocyclopropyl)-1H-Pyrazole
Parameter | Value/Characteristic | Significance | |
---|---|---|---|
Molecular Formula | C₇H₆F₂N₂O₂ (for 3-carboxy derivative) | Confirms elemental composition & unsaturation | |
logP (Predicted) | ~1.5-2.0 (for simple derivatives) | Indicates moderate lipophilicity, suitable for membrane permeation | |
TPSA (Ų) | ~40-60 (depending on C3/C5 substituents) | Suggests potential for good oral bioavailability | |
Dipole Moment (Debye) | Enhanced (Due to C-F bonds & ring strain) | Favors strong electrostatic interactions with target proteins | |
N1 Basicity (pKa) | Significantly reduced vs unsubstituted pyrazole | Alters protonation state & H-bonding capacity at physiological pH | |
Metabolic Stability | High (Resistance to oxidative metabolism) | Predicts favorable pharmacokinetic profile & longer half-life | [6] [9] |
Synthetic Accessibility: Key routes to access this scaffold include:
The journey of pyrazole derivatives from serendipitous discoveries to targeted therapeutics showcases their enduring medicinal value:
Early Landmarks (Pre-1980s): The foundational era saw non-fluorinated pyrazoles dominate. Phenylbutazone (1949, anti-inflammatory/antipyretic), Antipyrine (1883, analgesic), and Allopurinol (1966, xanthine oxidase inhibitor for gout) established pyrazole's capacity for diverse bioactivity, primarily targeting enzymes involved in inflammation and purine metabolism [4] [9]. These early successes validated pyrazole as a viable pharmacophore but were often plagued by toxicity issues.
The Fluorine Revolution (1980s-2010s): The deliberate incorporation of fluorine into pharmaceuticals gained momentum. While initial pyrazole drugs like Celecoxib (1998, COX-2 inhibitor) used trifluoromethyl (-CF₃) groups primarily for potency and metabolic stability, the 2000s witnessed an explosion in complex fluorinated motifs. Rimonabant (2006, CB1 antagonist for obesity, withdrawn) featured a 1,5-diarylpyrazole with chlorine substitution, highlighting structural complexity. Crizotinib (2011, ALK/ROS1 inhibitor for NSCLC) exemplified the shift towards poly-heterocyclic pyrazole cores. This period established structure-activity relationship (SAR) principles demonstrating that fluorination patterns profoundly influence target engagement, selectivity, and ADME properties [1] [3] [9].
Contemporary Era (Post-2020 - Present): Recent years showcase sophisticated pyrazole designs incorporating gem-difluorocyclopropyl and other exotic fluorinated substituents to overcome resistance and optimize properties. Pirtobrutinib (2023, BTK inhibitor) exemplifies highly substituted pyrazoles tackling resistance in oncology. Zavegepant (2023, CGRP antagonist) utilizes an indazole core (fused benzopyrazole). Lenacapavir (2022, HIV capsid inhibitor) represents the pinnacle, using a polyfluorinated fused pyrazole system to achieve unprecedented long-acting efficacy. The emergence of 1-(2,2-difluorocyclopropyl)-1H-pyrazole derivatives reflects this trend towards exploiting the unique steric and electronic properties of strained fluorinated rings for enhanced target modulation and drug-like properties against challenging targets, particularly in oncology (kinase inhibition), infectious diseases (viral capsid, bacterial enzyme inhibition), and CNS disorders [1] [3] [7].
Table 3: Milestones in Pyrazole-Based Drug Development
Era | Representative Drug(s) | Key Structural Innovation | Therapeutic Advance | |
---|---|---|---|---|
Foundational | Phenylbutazone, Antipyrine | Simple 3,5-disubstituted pyrazoles | Proof-of-concept for analgesic/anti-inflammatory activity | |
Fluorine I | Celecoxib, Rimonabant | Aryl-CF₃, 1,5-Diarylpyrazoles | Improved potency & selectivity (e.g., COX-2, CB1) | |
Fluorine II | Crizotinib, Erdafitinib | Complex polyheterocyclic pyrazoles | Targeted kinase inhibition in oncology | |
Fluorine III | Lenacapavir, Pirtobrutinib | Polyfluorination, fused systems, Strained fluorinated rings (e.g., difluorocyclopropyl) | Overcoming resistance, ultra-long half-life, enhanced CNS penetration | [1] [3] [9] |
The 1-(2,2-difluorocyclopropyl)-1H-pyrazole motif embodies the cutting edge of this evolution. Its synthesis leverages modern fluorination techniques and regioselective heterocyclic chemistry. Its biological evaluation focuses on leveraging its distinct 3D shape and electronic profile to inhibit targets where conventional planar aromatic or aliphatic substituents fail, such as allosteric kinase pockets, protein-protein interfaces, or resistant mutant enzymes [1] [3] [7]. Research indicates derivatives bearing this motif show promise as kinase inhibitors (targeting BRAF, FGFR, JAK), antimicrobials (efflux pump inhibitors, DNA gyrase/topoisomerase inhibitors), and antiviral agents (viral polymerase/capsid binders) [1] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: